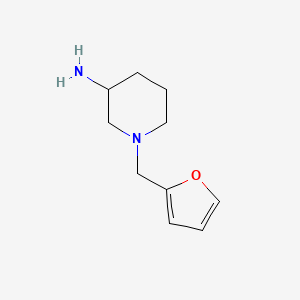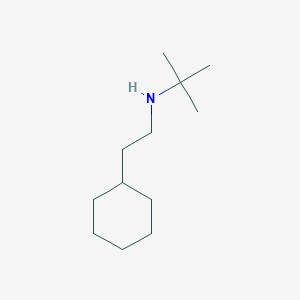
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C9H22BF4P . It appears as a white to almost white powder or crystal . It has been used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent, which shows an affinity for 5-HT 2B receptor .
Molecular Structure Analysis
The molecular weight of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is 248.05 g/mol . The SMILES string representation of its structure isF [B-] (F) (F)F.C [PH+] (C (C) (C)C)C (C) (C)C . Chemical Reactions Analysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate may be used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent . It may also be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis (pinacolato)diboron or bis (neopentyl glycolato)diboron as the boron source .Physical And Chemical Properties Analysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air sensitive . Its melting point is >230 °C .Scientific Research Applications
Synthesis of Nantenine Analogs
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: is utilized in the synthesis of precursors for nantenine analogs bearing a C4 phenyl substituent . These analogs have shown an affinity for the 5-HT 2B receptor , which is significant in the study of neurological processes and potential treatments for disorders involving the serotonin system.
Palladium-Catalyzed Borylation
This compound plays a crucial role in the palladium-catalyzed borylation of primary alkyl electrophiles, including bromides, iodides, or tosylates . It uses bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source, which is a key step in the synthesis of various organic compounds.
Buchwald-Hartwig Cross Coupling Reaction
The phosphonium salt is suitable for Buchwald-Hartwig cross-coupling reactions . This reaction is used to form carbon-nitrogen bonds and is widely applied in the creation of complex molecules such as natural products, pharmaceuticals, and polymers.
Heck Reaction
It is also applicable in the Heck reaction , which is used to couple aryl halides with alkenes to produce substituted alkenes . This reaction is valuable in the field of synthetic chemistry for constructing carbon-carbon bonds.
Hiyama Coupling
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: can be employed in Hiyama coupling reactions , which involve the cross-coupling of organosilanes with organic halides . This method is particularly useful for forming carbon-carbon bonds in a variety of chemical synthesis applications.
Negishi Coupling
This compound is also used in Negishi coupling , which is another powerful tool for forming carbon-carbon bonds by coupling alkyl or aryl halides with organozinc compounds . Negishi coupling is instrumental in the synthesis of complex organic structures.
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include not breathing dusts or mists, not eating, drinking or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves/ clothing/ eye protection/ face protection .
properties
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
CAS RN |
870777-30-3, 479094-62-7 |
Source


|
| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in palladium-catalyzed reactions?
A1: Di-tert-butyl(methyl)phosphonium tetrafluoroborate serves as a precursor for ligands in palladium-catalyzed cross-coupling reactions []. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis and pharmaceutical development.
Q2: How does Di-tert-butyl(methyl)phosphonium tetrafluoroborate contribute to the synthesis of benzo-bis-thiadiazoles?
A2: Research has shown that Di-tert-butyl(methyl)phosphonium tetrafluoroborate, in conjunction with palladium acetate, facilitates the direct C–H arylation of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with various bromo(iodo)arenes and -thiophenes []. This method provides a selective route to synthesize both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, valuable compounds for materials science applications.
Q3: Can Di-tert-butyl(methyl)phosphonium tetrafluoroborate impact the crystallization process in perovskite solar cell fabrication?
A3: Yes, recent studies have demonstrated that Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be utilized to control the crystallization of FAPbI3-based perovskites in solar cells []. By forming a low-solubility complex with PbI2, it acts as a seed during the solvent-evaporation process, leading to improved film quality and enhanced device efficiency. This "heterogeneous seeding-induced crystallization" approach highlights the versatility of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in materials science beyond its traditional role in catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

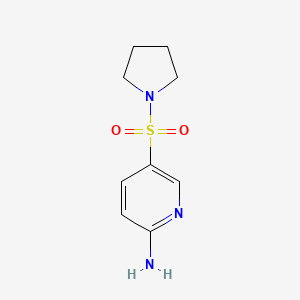
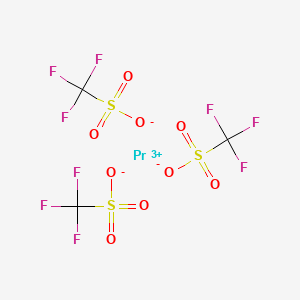

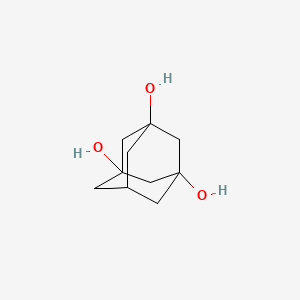

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
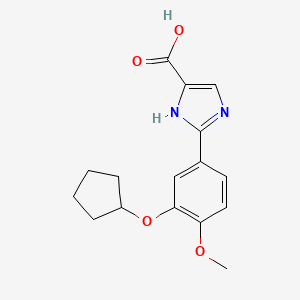
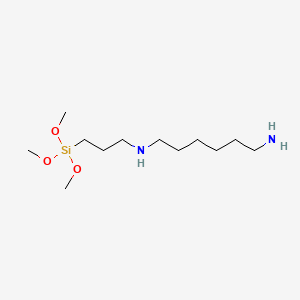
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)

